3,7,8-Trimethylquinolin-2-amine
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Overview
Description
3,7,8-Trimethylquinolin-2-amine is a heterocyclic aromatic compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . The compound features a quinoline core with three methyl groups attached at positions 3, 7, and 8, and an amine group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trimethylquinolin-2-amine can be achieved through various methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between a 2-aminobenzaldehyde and a ketone . The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent and an acid catalyst . This method is versatile and can be adapted to produce various quinoline derivatives, including this compound.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are commonly used . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions
3,7,8-Trimethylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3,7,8-Trimethylquinolin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,7,8-Trimethylquinolin-2-amine involves its interaction with various molecular targets. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . The compound can also bind to receptors and interfere with signal transduction pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Known for its biological activities and used in the synthesis of pharmaceuticals.
4-Methylquinoline: Another quinoline derivative with applications in medicinal chemistry.
6-Methylquinoline: Used in the production of dyes and pigments.
Uniqueness
3,7,8-Trimethylquinolin-2-amine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of the amine group at position 2 also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
948291-95-0 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3,7,8-trimethylquinolin-2-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-5-10-6-8(2)12(13)14-11(10)9(7)3/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
HDOPXKGPUYYGDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=N2)N)C)C |
Origin of Product |
United States |
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